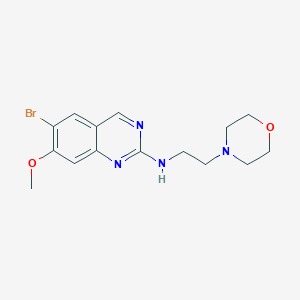
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine is a heterocyclic aromatic compound belonging to the class of quinazolinamines. This compound is characterized by the presence of a quinazoline moiety substituted with a bromine atom, a methoxy group, and a morpholin-4-ylethylamine group.
Preparation Methods
The synthesis of 6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Methoxylation: The methoxy group can be introduced at the 7-position through a nucleophilic substitution reaction using methanol and a suitable base.
Morpholin-4-ylethylamine Substitution: The final step involves the substitution of the amino group with morpholin-4-ylethylamine, which can be achieved through nucleophilic substitution reactions
Chemical Reactions Analysis
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Methoxylation and Demethoxylation: The methoxy group can be introduced or removed through nucleophilic substitution reactions using methanol or demethylating agents
Scientific Research Applications
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By targeting these enzymes, the compound can exert anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine can be compared with other similar compounds, such as:
6-bromo-7-methoxy-N-(4-morpholinophenyl)quinazolin-2-amine: This compound has a similar structure but differs in the substitution pattern, which may result in different biological activities and properties.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-amine: This compound belongs to the same class of quinazolinamines but has different substituents, leading to variations in its chemical and biological properties.
2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: This compound contains a similar quinazoline core but has additional functional groups that may influence its reactivity and applications.
Properties
Molecular Formula |
C15H19BrN4O2 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine |
InChI |
InChI=1S/C15H19BrN4O2/c1-21-14-9-13-11(8-12(14)16)10-18-15(19-13)17-2-3-20-4-6-22-7-5-20/h8-10H,2-7H2,1H3,(H,17,18,19) |
InChI Key |
SYCKYHGGIVCRNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)NCCN3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















